molecular formula C23H28N2O3S B2833072 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 955696-30-7

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2833072
CAS No.: 955696-30-7
M. Wt: 412.55
InChI Key: KGCPUHKTFZRPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities and applications across various fields. This compound features a unique structure combining elements of isoquinoline and naphthalene, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Isobutyryl Group Introduction: The next step involves the acylation of the tetrahydroisoquinoline with isobutyryl chloride in the presence of a base such as pyridine to introduce the isobutyryl group.

    Sulfonamide Formation: The final step is the sulfonation of the naphthalene ring, followed by the coupling of the sulfonyl chloride intermediate with the isoquinoline derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfonic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Shares a similar isoquinoline core but differs in the naphthalene ring substitution.

    N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzenesulfonamide: Similar structure but with a simpler benzene ring instead of the naphthalene ring.

Uniqueness

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of the isoquinoline and naphthalene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in diverse fields.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-16(2)23(26)25-12-11-18-7-9-21(13-20(18)15-25)24-29(27,28)22-10-8-17-5-3-4-6-19(17)14-22/h7-10,13-14,16,24H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCPUHKTFZRPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.